The NC9 compound is a selective inhibitor of Tissue Transglutaminase 2 (TG2), an enzyme involved in various cellular processes, including protein crosslinking and GTP binding. TG2 is implicated in several pathological conditions such as fibrosis, atherosclerosis, and cancer. The NC9 inhibitor was developed to target the transamidation activity of TG2, effectively locking the enzyme in an open conformation and abolishing its GTP-binding activity. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment.
NC9 was invented by Jeffrey Keillor at the University of Ottawa. It has been characterized as a small molecule tool compound specifically designed to inhibit TG2's activity selectively over other transglutaminases. The compound's efficacy has been demonstrated in various cellular models, particularly in cancer stem cells where it inhibits transamidation activity and reduces cell migration.
NC9 falls under the category of irreversible covalent inhibitors. It is classified as a small molecule compound with significant relevance in cancer research and drug discovery.
The synthesis of NC9 involves solid-phase peptide synthesis techniques, which allow for the construction of complex peptide-based inhibitors. The process includes the incorporation of specific amino acid sequences that enhance selectivity for TG2 over other isozymes within the transglutaminase family.
The synthesis pathway typically begins with the preparation of a peptidomimetic backbone, which is then modified to include additional amino acid spacers. These modifications are crucial for increasing the inhibitor's binding affinity and selectivity. For instance, introducing bulky negatively charged moieties enhances the inhibitor's interaction with TG2 while minimizing off-target effects.
The molecular formula of NC9 is C35H47N5O8S, with a molecular weight of 697.84 g/mol. The structure features a complex arrangement that includes a sulfonamide group and several functional groups that contribute to its inhibitory properties.
NC9 functions primarily through covalent modification of TG2, leading to irreversible inhibition of its enzymatic activity. The compound binds to the active site of TG2, preventing substrate access and altering the enzyme's conformation.
The binding assay for NC9 involves high-performance magnetic nanobeads coupled with structural dynamic analysis techniques such as native gel electrophoresis. These methods confirm that NC9 effectively inhibits transamidation activity by inducing conformational changes in TG2.
The mechanism by which NC9 inhibits TG2 involves locking the enzyme in an open conformation, which significantly reduces its ability to bind GTP and perform transamidation reactions. This alteration in conformation prevents the enzyme from engaging in its normal cellular functions, thereby disrupting pathways associated with disease progression.
Studies have shown that NC9 selectively abolishes GTP binding while inhibiting transamidation activity within cancer stem cells. This dual action is crucial for its therapeutic potential, particularly against aggressive tumors that exhibit resistance to conventional treatments.
NC9 is characterized by its stability under various storage conditions, typically requiring storage at low temperatures (0 - 4 °C for short-term; -20 °C for long-term). Proper storage can maintain its efficacy for extended periods (up to two years).
NC9 has significant applications in cancer research due to its ability to inhibit TG2 activity selectively. Its use has been explored in various studies focusing on:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2